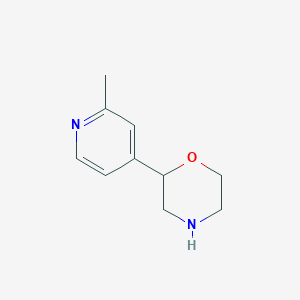
Domazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domazoline is a chemical compound with the molecular formula C14H20N2O2The compound is achiral and has a molecular weight of 248.3208 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Domazoline involves several steps, including the use of specific reagents and controlled reaction conditions. One common method involves the reaction of appropriate starting materials under controlled temperature and pressure to yield the desired product. The sol-gel method is one of the well-established synthetic approaches to prepare high-quality compounds like this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and sol-gel methods are often employed to achieve the desired chemical composition and nanostructure .
Chemical Reactions Analysis
Types of Reactions
Domazoline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Domazoline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Domazoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Domazoline include:
- Doxazosin
- Prazosin
- Terazosin
Comparison
For instance, while Doxazosin is primarily used for treating hypertension and benign prostatic hyperplasia, this compound may have broader applications in various scientific fields .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover even more applications and benefits of this intriguing compound.
Properties
CAS No. |
6043-01-2 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[(3,6-dimethoxy-2,4-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-12(17-3)11(10(2)14(9)18-4)8-13-15-5-6-16-13/h7H,5-6,8H2,1-4H3,(H,15,16) |
InChI Key |
IVSWFCVHTWYKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
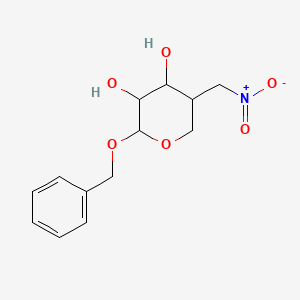

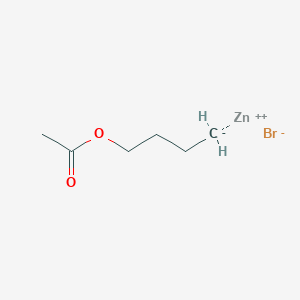
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)



![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
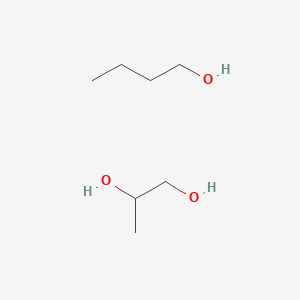
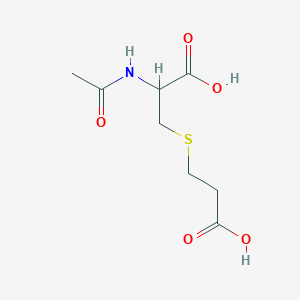

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
